1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It has been the subject of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Pharmacological Applications

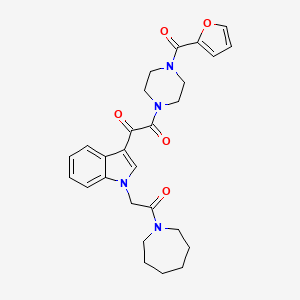

CGRP Receptor Inhibition : One study developed a scalable, stereoselective synthesis for a CGRP receptor antagonist, highlighting the compound's potential in treating diseases by inhibiting the calcitonin gene-related peptide (CGRP) receptor (Cann et al., 2012).

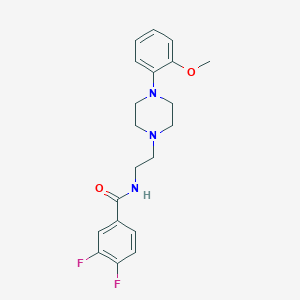

Antidepressant Activities : Research on Lu AA21004, a compound with a piperazine moiety similar to the one , investigated its metabolism and identified the enzymes involved, indicating its development for treating major depressive disorder (Hvenegaard et al., 2012).

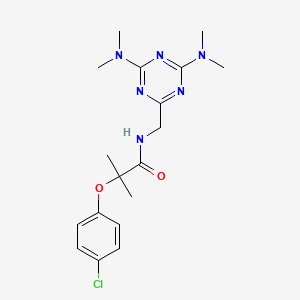

Antimicrobial and Antifungal Activities : A study on carboxamide compounds containing piperazine and arylsulfonyl moieties showed that some compounds exhibited favorable herbicidal activities and excellent antifungal activities, demonstrating their potential in agricultural and pharmaceutical applications (Wang et al., 2016).

Chemical Synthesis and Molecular Studies

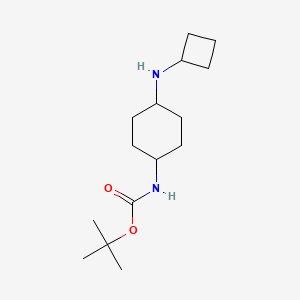

Synthesis of Piperazine Derivatives : A process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was established, showcasing the compound's role in central nervous system disorder treatments (Wei et al., 2016).

Sulfomethylation of Macrocycles : The sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium was described, illustrating a method for producing mixed-side-chain macrocyclic chelates, which are useful in creating contrast agents for medical imaging (van Westrenen & Sherry, 1992).

Molecular Modeling for Antimicrobial Activities : A study on the Schiff base derived from Sulfamerazine showed potent antibacterial and antifungal activity, with molecular modeling studies indicating the compound's interactions and potential as an antimicrobial agent (Othman et al., 2019).

Propriétés

IUPAC Name |

1-(6-methylpyridazin-3-yl)-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-13-3-8-17(21-20-13)22-11-9-14(10-12-22)18(23)19-15-4-6-16(7-5-15)26(2,24)25/h3-8,14H,9-12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVQTDKUJFTALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)

![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)

![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)